molecular formula C9H10ClNO2 B1526228 2-Amino-2-(4-chloro-3-methylphenyl)acetic acid CAS No. 1239646-77-5

2-Amino-2-(4-chloro-3-methylphenyl)acetic acid

Cat. No.: B1526228
CAS No.: 1239646-77-5
M. Wt: 199.63 g/mol
InChI Key: BDJQIXJYDWABPQ-UHFFFAOYSA-N
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Description

2-Amino-2-(4-chloro-3-methylphenyl)acetic acid is a useful research compound. Its molecular formula is C9H10ClNO2 and its molecular weight is 199.63 g/mol. The purity is usually 95%.
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Scientific Research Applications

  • Synthesis and Characterization of Novel Compounds :

    • The amino acid 1-(aminomethyl)cyclohexyl]acetic acid was used to produce Schiff base ligands, which were then reacted with metal ions to create transition metal complexes. These complexes were studied for their antioxidant properties and xanthine oxidase inhibitory activities, with the zinc complex showing significant inhibitory activity (Ikram et al., 2015).
  • Electrochemical Studies :

    • Derivatives of phenylglycine, including 2-[(4-methylbenzoyl) amino] phenyl acetic acid and 2-[(4-chlorobenzoyl) amino] phenyl acetic acid, were synthesized and used to improve the electrochemical properties of poly ortho aminophenol films. These films were proposed as promising candidates for supercapacitor applications (Kowsari et al., 2019).
  • Cancer Research :

    • The compound 2-{[(2-Chloro-6-fluorophenyl)amino]-5-methylphenyl}acetic acid was synthesized and characterized, showing potential for anticancer applications. This research highlights the importance of structural characterization in drug development (Liu Ying-xiang, 2007).
  • Development of Polymeric Materials :

    • Poly(amido-amine)s carrying primary amino groups as side substituents were developed by reacting N-triphenylmethyl-monosubstituted 1,2-diaminoethane with 2,2-bisacrylamido acetic acid. These polymers have potential applications as carriers for carboxylated drugs and are suitable for fluorescent labeling techniques (Malgesini et al., 2003).
  • Molecular Docking and Drug Design :

    • The compound N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide was synthesized and its structure determined. It showed potential as an anticancer drug through molecular docking analysis, targeting the VEGFr receptor (Sharma et al., 2018).
  • Corrosion Inhibition Studies :

    • Amino acids, including derivatives of 2-amino-2-(4-chloro-3-methylphenyl)acetic acid, were investigated for their corrosion inhibitive performance. Quantum chemical calculations and molecular dynamic simulations were applied to understand the interaction of these amino acids with metal surfaces (Kaya et al., 2016).

Biochemical Analysis

Biochemical Properties

2-Amino-2-(4-chloro-3-methylphenyl)acetic acid plays a significant role in biochemical reactions. It interacts with various enzymes and proteins, influencing their activity and function. For instance, this compound has been shown to interact with amino acid transporters, facilitating the transport of amino acids across cell membranes. Additionally, it may act as a substrate for certain enzymes, participating in metabolic pathways that involve the synthesis and degradation of amino acids .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the expression of genes involved in amino acid metabolism, leading to changes in the levels of specific metabolites within the cell . Furthermore, it can impact cell signaling pathways by interacting with receptors and other signaling molecules, thereby altering cellular responses to external stimuli .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound can bind to specific enzymes, either inhibiting or activating their activity, depending on the context of the biochemical reaction. Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This includes its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific environmental conditions . Long-term exposure to this compound can lead to sustained changes in cellular function, including alterations in metabolic pathways and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may have minimal effects on cellular function, while higher doses can lead to significant changes in metabolic pathways and gene expression. Additionally, high doses of this compound may result in toxic or adverse effects, including cellular damage and disruption of normal physiological processes .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. This compound can be metabolized through pathways that involve the synthesis and degradation of amino acids, leading to changes in metabolic flux and metabolite levels within the cell . Additionally, it may influence the activity of enzymes involved in these pathways, further modulating metabolic processes .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes by amino acid transporters, facilitating its uptake and distribution within the cell . Additionally, it may interact with binding proteins that influence its localization and accumulation within specific cellular compartments .

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This compound can be localized to various subcellular compartments, including the cytoplasm, mitochondria, and nucleus, where it exerts its effects on cellular function . Additionally, its activity and function may be influenced by its localization within these compartments, further modulating its biochemical properties .

Properties

IUPAC Name

2-amino-2-(4-chloro-3-methylphenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO2/c1-5-4-6(2-3-7(5)10)8(11)9(12)13/h2-4,8H,11H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDJQIXJYDWABPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(C(=O)O)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.